molecular formula C6H9N B3392876 1-Cyclopropyl-2-propyn-1-amine CAS No. 1462237-17-7

1-Cyclopropyl-2-propyn-1-amine

Cat. No. B3392876
CAS RN: 1462237-17-7
M. Wt: 95.14
InChI Key: SOULVLMHDMKNRM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-propyn-1-amine is an organic compound with the molecular formula C6H9N and a molecular weight of 95.14 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N/c1-2-6(7)5-3-4-5/h1,5-6H,3-4,7H2 . This indicates that the molecule consists of a cyclopropyl group attached to a propynyl group with an amine functional group .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 95.14 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclopropyl-2-propyn-1-amine in lab experiments is that it has been found to be relatively stable and easy to handle. Additionally, it has been shown to have low toxicity, which makes it safer to use in experiments. However, one limitation is that it is not widely available, which can make it difficult to obtain for some researchers.

Future Directions

There are several potential future directions for research on 1-Cyclopropyl-2-propyn-1-amine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this application. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with different receptors and enzymes in the body. Finally, there is potential for the development of new derivatives of this compound with improved therapeutic properties.
In conclusion, this compound is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Scientific Research Applications

1-Cyclopropyl-2-propyn-1-amine has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Safety and Hazards

The safety information for 1-Cyclopropyl-2-propyn-1-amine indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-cyclopropylprop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6(7)5-3-4-5/h1,5-6H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOULVLMHDMKNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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